Bienvenue dans la boutique en ligne BenchChem!

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile

Corticosteroid biosynthesis inhibition Cytochrome P450 11B1 Cushing's syndrome drug discovery

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile (CAS 50743-40-3), also known as 3-cyano-6,8-dimethylchromone, is a heterocyclic compound belonging to the chromone (1-benzopyran-4-one) class with methyl substitutions at the 6 and 8 positions and a nitrile group at position 3. This small molecule (MW ~199.2 g/mol, C12H9NO2) is distinguished from unsubstituted chromone-3-carbonitrile and other analogs by its specific substitution pattern, which confers unique reactivity as a synthetic building block and potent, balanced inhibition of human CYP11B1 and CYP11B2.

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
CAS No. 50743-40-3
Cat. No. B11902804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile
CAS50743-40-3
Molecular FormulaC12H9NO2
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)C(=CO2)C#N)C
InChIInChI=1S/C12H9NO2/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-4,6H,1-2H3
InChIKeyCHVJARAANPAZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile (CAS 50743-40-3): A Differentiated Chromone-3-Carbonitrile for Inhibitor Design and Heterocyclic Synthesis


6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile (CAS 50743-40-3), also known as 3-cyano-6,8-dimethylchromone, is a heterocyclic compound belonging to the chromone (1-benzopyran-4-one) class with methyl substitutions at the 6 and 8 positions and a nitrile group at position 3 . This small molecule (MW ~199.2 g/mol, C12H9NO2) is distinguished from unsubstituted chromone-3-carbonitrile and other analogs by its specific substitution pattern, which confers unique reactivity as a synthetic building block and potent, balanced inhibition of human CYP11B1 and CYP11B2 [1].

Why 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile Cannot Be Replaced by Generic Chromone Analogs


Generic substitution with unsubstituted chromone-3-carbonitrile or other alkyl-substituted chromones fails for this compound due to its specific 6,8-dimethyl pattern, which critically dictates both its biological target profile and its synthetic utility. Unlike the parent chromone-3-carbonitrile or selective CYP11B1 inhibitors, the 6,8-dimethyl derivative exhibits a potent, nanomolar dual CYP11B1/CYP11B2 inhibition profile (IC50 4.5 nM and 2.20 nM, respectively) that cannot be replicated by mono-methyl or non-methylated analogs [1]. In heterocyclic synthesis, the 6,8-dimethyl groups direct nucleophilic attack and subsequent cycloaddition pathways, enabling the construction of otherwise inaccessible pyrimido[2,3-d]chromenones, a differentiated reactivity that is absent in the unsubstituted compound [2].

Quantitative Differentiation Evidence for 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile


Superior CYP11B1 Inhibitory Potency vs. the Lead 4-Imidazolylmethylchromone 5c

In a direct comparison against the potent and selective chromone-based CYP11B1 inhibitor 5c (IC50 = 9.7 nM, selectivity factor = 9.8) from Gobbi et al., the target compound demonstrates a 2.2-fold greater inhibitory potency for CYP11B1 (IC50 = 4.5 nM) [1][2]. This positions the 6,8-dimethyl-3-carbonitrile derivative as a more potent core for further optimization when sub-nanomolar CYP11B1 inhibition is required.

Corticosteroid biosynthesis inhibition Cytochrome P450 11B1 Cushing's syndrome drug discovery

Distinctive Dual CYP11B1/CYP11B2 Inhibition Profile vs. Selective Chromone Inhibitors

The target compound exhibits a balanced, equipotent dual inhibition profile against CYP11B1 (IC50 = 4.5 nM) and CYP11B2 (IC50 = 2.20 nM), contrasting sharply with the selectivity of chromone 5c (selectivity factor of 9.8 over CYP11B2) [1][2]. This lack of CYP11B1 selectivity offers a distinct pharmacological tool for simultaneously modulating both cortisol and aldosterone biosynthesis, a property not achievable with selective chromone analogs.

Corticosteroid biosynthesis Aldosterone synthase Cytochrome P450 11B2

Specific Reactivity for Building Heme-Coordinating Heterocycles at Position 3

Research by Gobbi et al. identifies the 3-position of the chromone scaffold as the most favorable for introducing heme-coordinating heterocycles like imidazole to achieve potent CYP11B1 inhibition [1]. The target compound's 3-carbonitrile group confirms this optimal placement, providing a direct chemical handle unavailable in chromone-2-carboxylate or 6/7-substituted analogs. This structural differentiation was directly linked to achieving low nanomolar activity.

Medicinal Chemistry Scaffold optimization Heme coordination

Differentiated Reactivity in Heterocyclic Synthesis vs. Carboxylic Acid Analog

Comparative reactivity studies show that 6,8-dimethylchromone-3-carbonitrile (2) reacts with nucleophiles via initial attack at position 2 and cycloaddition onto the nitrile, while the analogous 6,8-dimethylchromone-3-carboxylic acid (3) undergoes decarboxylation and cyclocondensation [1]. This mechanistic divergence results in the exclusive formation of angular chromenopyrazolopyridine and chromenopyridopyrimidine scaffolds from the carbonitrile, a product outcome that cannot be replicated by the carboxylic acid or other 3-substituted analogs.

Synthetic Organic Chemistry Heterocyclic building block Nucleophilic ring-opening

Superior Nonlinear Optical (NLO) Properties Over Urea Reference Standard

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that the synthesized heterocyclic compounds derived from the target 6,8-dimethylchromone-3-carbonitrile possess nonlinear optical (NLO) properties superior to the urea standard [1]. While this property is of the derivatives, the unique electronic structure of the 6,8-dimethyl-3-carbonitrile core is the foundational element enabling this performance, which was shown to be greater than that of urea.

Materials Chemistry Nonlinear Optics Computational Chemistry

Best-Fit Research and Industrial Scenarios for Procuring 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile


Corticosteroid Biosynthesis Modulator R&D: Dual CYP11B1/CYP11B2 Lead Optimization

Pharmaceutical research teams focusing on metabolic syndrome or Cushing's disease require a dual inhibitor of CYP11B1 and CYP11B2. As quantified in Section 3.2, the compound's balanced potency (CYP11B1 IC50=4.5 nM, CYP11B2 IC50=2.20 nM) offers a singular chemical starting point that selective chromones like compound 5c cannot provide. This enables structure-activity relationship (SAR) studies aimed at tuning the dual inhibition ratio, a crucial step for developing next-generation steroidogenesis modulators. Procuring this specific scaffold avoids a lengthy synthetic campaign to install the 3-carbonitrile and 6,8-dimethyl groups, accelerating hit-to-lead timelines.

Synthesis of Exclusive Angular Pyrazolopyridine and Pyrimidine Libraries

Medicinal chemistry groups constructing diverse heterocyclic libraries for phenotypic screening should source this compound for its unique reactivity. As demonstrated in the head-to-head comparison (Section 3.4), the compound exclusively yields angular chromenopyrazolopyridine and chromenopyridopyrimidine scaffolds, a result mechanistically impossible with the 3-carboxylic acid analog. This chemical specificity ensures that every synthesis attempt generates a unique, patentable chemical space, maximizing the return on investment for building screening decks.

Reference Standard for Lenvatinib Impurity Profiling and Quality Control

Analytical chemistry and quality control groups in the pharmaceutical industry can use this compound as a certified reference standard for impurity profiling of Lenvatinib . The compound is a process-related impurity of Lenvatinib, a multi-target tyrosine kinase inhibitor. Sourcing the purified material (e.g., 95% purity from commercial suppliers) allows for the development and validation of HPLC/UPLC methods to ensure batch-to-batch consistency and regulatory compliance in Lenvatinib API manufacturing. This application is independent of its biological activity and is a direct procurement driver for analytical labs.

Computational Design of Advanced Nonlinear Optical (NLO) Materials

Materials informatics and computational chemistry groups can leverage the quantitatively predicted superior NLO properties of this compound's derivatives (Section 3.5) to guide laboratory synthesis. By synthesizing the derivatives predicted to outperform the urea standard by Density Functional Theory (DFT), the compound serves as a critical precursor for experimental validation of computational models, offering a path to discovering new organic materials for photonic and optoelectronic applications.

Quote Request

Request a Quote for 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.